molecular formula C16H22N2O2 B7985546 Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester

Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7985546
M. Wt: 274.36 g/mol
InChI Key: UMTXEPOPQRZXII-HNNXBMFYSA-N
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Description

Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester is a chiral carbamate derivative featuring a cyclopropyl group, a piperidin-3-yl moiety in the S-configuration, and a benzyl ester functional group. This compound is part of a broader class of carbamic acid esters, which are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis or as protease inhibitors . Its molecular formula is C₁₆H₂₁N₂O₂, with a molecular weight of 285.35 g/mol. The stereochemistry at the piperidine ring (S-configuration) and the presence of the cyclopropyl group are critical for its biological interactions and physicochemical properties .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[(3S)-piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(14-8-9-14)15-7-4-10-17-11-15/h1-3,5-6,14-15,17H,4,7-12H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTXEPOPQRZXII-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by:

  • Cyclopropyl Group : A three-membered carbon ring that imparts unique reactivity.
  • Piperidine Ring : A six-membered nitrogen-containing ring that enhances biological activity.
  • Carbamic Acid Moiety : Linked to a benzyl ester, which can influence pharmacokinetic properties.

Synthetic Route Overview

The synthesis typically involves the reaction of cyclopropylamine with piperidin-3-yl-carbamic acid benzyl ester. The following table summarizes the key steps involved:

StepReaction TypeReagentsConditions
1Carbamate FormationCyclopropylamine + Piperidin-3-yl-carbamic acidSolvent (Dichloromethane) + Catalyst (Triethylamine)
2PurificationN/AStandard purification protocols

Medicinal Chemistry

Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester is utilized as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. Its structural features allow it to serve as a precursor for various drug candidates aimed at treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

Organic Synthesis

The compound's unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Converting to ketones or carboxylic acids.
  • Reduction : Transforming the ester group into alcohols.
  • Substitution : Replacing the ester group with other functional groups.

These reactions facilitate the development of new compounds with potential therapeutic effects .

Biological Studies

Research has focused on the compound's biological activities, including its antimicrobial and antiviral properties. Studies indicate that it may modulate enzyme activities and interact with specific receptors, leading to various biological responses such as:

  • Inhibition of Enzyme Activity : Acting as a reversible inhibitor for certain enzymes.
  • Alteration of Cellular Signaling : Influencing signaling cascades critical for physiological processes.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer’s Disease Therapy : Compounds derived from this structure have shown promise in inhibiting acetylcholinesterase, a key enzyme involved in neurodegeneration .
  • Antiviral Activity : Research indicates that derivatives may possess significant antiviral properties, making them candidates for further exploration in treating viral infections .
  • Cancer Therapy : Some studies suggest that modifications of this compound could enhance cytotoxicity against specific cancer cell lines, indicating potential use in oncology .

Mechanism of Action

The mechanism of action of Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its binding affinity and reactivity. The piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogues differing in substituents, stereochemistry, or ester groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Stereochemistry Applications/Notes
Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester C₁₆H₂₁N₂O₂ 285.35 Benzyl ester, cyclopropyl S-piperidin-3-yl Pharmaceutical intermediates
Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester C₁₃H₂₄N₂O₂ 240.34 tert-butyl ester (bulkier group) R-piperidin-3-yl Enhanced metabolic stability
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester C₂₁H₂₈N₃O₃ 382.47 Amino-acetyl side chain S-piperidin-3-yl Protease inhibition
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester C₁₉H₂₈N₃O₂ 330.45 Amino-ethyl-piperidinylmethyl extension Not specified Discontinued; research applications
(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester C₁₈H₂₆N₂O₃ 318.41 Hydroxy-ethyl-cyclopropylamino group S-piperidin-3-yl Solubility enhancement

Impact of Substituents and Stereochemistry

  • Ester Groups: The benzyl ester in the target compound offers moderate lipophilicity, making it suitable for cell permeability in drug candidates. In contrast, the tert-butyl ester (e.g., in ) increases steric bulk and metabolic stability but reduces solubility . Amino-acetyl modifications (e.g., ) introduce hydrogen-bonding sites, enhancing interactions with biological targets like proteases .
  • Cyclopropyl Group :

    • The cyclopropyl ring confers rigidity and metabolic resistance, a feature shared across analogues .
  • Stereochemistry :

    • The S-configuration at the piperidine ring in the target compound contrasts with the R-configuration in analogues like . This difference can drastically alter binding affinity in chiral environments, such as enzyme active sites .

Biological Activity

Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C13H18N2O2
Molecular Weight : Approximately 246.29 g/mol
IUPAC Name : this compound

The compound features a cyclopropyl group, a piperidine ring, and a carbamic acid moiety linked to a benzyl ester, which together confer specific biological interactions and activities.

The mechanism of action of this compound involves its interaction with various molecular targets, including:

  • Receptors : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzymes : It has been shown to inhibit certain enzymes, potentially leading to altered metabolic processes within cells.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens, indicating potential use in treating infections.
  • Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties, which may influence neurotransmitter systems and provide neuroprotection .
  • Antitumor Activity : Some derivatives have been studied for their anticancer potential, showing cytotoxic effects in tumor cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
CyclopropylcarbamateCyclopropane ring attached to carbamateFocused on carbamate functionality
Benzyl carbamateBenzene ring attached to carbamateLacks piperidine structure; simpler reactivity
(S)-N-benzyl-N-(2-chloroacetyl)piperidineSimilar piperidine structureDifferent stereochemistry affecting activity

The unique combination of the cyclopropyl group, piperidine ring, and carbamic acid moiety in this compound enhances its selectivity and potency against biological targets compared to these similar compounds.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of piperidine compounds showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that the structural modifications introduced by the cyclopropyl group may improve binding affinity and efficacy against cancer cells .
  • Neuroprotective Studies : Research focusing on the neuroprotective effects of piperidine derivatives indicated that compounds similar to this compound could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology. The introduction of the cyclopropyl moiety was shown to enhance the bioavailability and efficacy of these compounds in preclinical models .
  • Antimicrobial Effects : In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

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